Cas no 73549-48-1 (2-(4-acetamidophenyl)-2-oxoacetic acid)

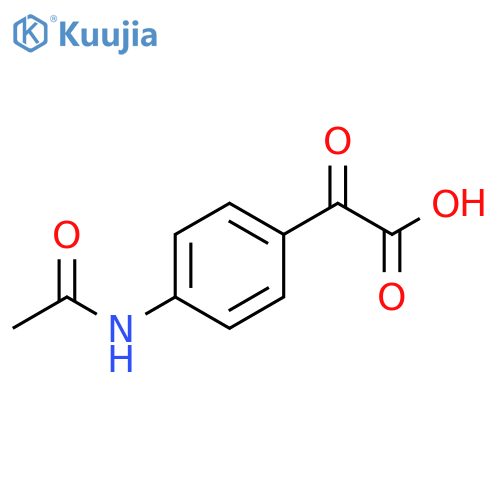

73549-48-1 structure

商品名:2-(4-acetamidophenyl)-2-oxoacetic acid

2-(4-acetamidophenyl)-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, 4-(acetylamino)-α-oxo-

- 2-(4-Acetamidophenyl)-2-oxoacetic acid

- 2-(4-acetamidophenyl)-2-oxoacetic acid

-

- MDL: MFCD11103007

- インチ: 1S/C10H9NO4/c1-6(12)11-8-4-2-7(3-5-8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15)

- InChIKey: UFVLZQLMKNSJDY-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(NC(=O)C)=CC=1)(=O)C(=O)O

2-(4-acetamidophenyl)-2-oxoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309580-100mg |

2-(4-Acetamidophenyl)-2-oxoacetic acid |

73549-48-1 | 95% | 100mg |

¥11502.00 | 2024-07-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01018137-1g |

2-(4-Acetamidophenyl)-2-oxoacetic acid |

73549-48-1 | 95% | 1g |

¥3717.0 | 2024-04-18 | |

| Enamine | EN300-202054-2.5g |

2-(4-acetamidophenyl)-2-oxoacetic acid |

73549-48-1 | 95% | 2.5g |

$2408.0 | 2023-09-16 | |

| Enamine | EN300-202054-0.5g |

2-(4-acetamidophenyl)-2-oxoacetic acid |

73549-48-1 | 95% | 0.5g |

$959.0 | 2023-09-16 | |

| Enamine | EN300-202054-10g |

2-(4-acetamidophenyl)-2-oxoacetic acid |

73549-48-1 | 95% | 10g |

$5283.0 | 2023-09-16 | |

| Aaron | AR01B9G8-5g |

2-(4-acetamidophenyl)-2-oxoacetic acid |

73549-48-1 | 95% | 5g |

$4923.00 | 2023-12-15 | |

| 1PlusChem | 1P01B97W-10g |

2-(4-acetamidophenyl)-2-oxoacetic acid |

73549-48-1 | 95% | 10g |

$6592.00 | 2024-04-21 | |

| Ambeed | A1067511-1g |

2-(4-Acetamidophenyl)-2-oxoacetic acid |

73549-48-1 | 95% | 1g |

$541.0 | 2024-04-17 | |

| Enamine | EN300-202054-5.0g |

2-(4-acetamidophenyl)-2-oxoacetic acid |

73549-48-1 | 95% | 5.0g |

$3562.0 | 2023-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309580-50mg |

2-(4-Acetamidophenyl)-2-oxoacetic acid |

73549-48-1 | 95% | 50mg |

¥7689.00 | 2024-07-28 |

2-(4-acetamidophenyl)-2-oxoacetic acid 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

3. Water

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

73549-48-1 (2-(4-acetamidophenyl)-2-oxoacetic acid) 関連製品

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2039-76-1(3-Acetylphenanthrene)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:73549-48-1)2-(4-acetamidophenyl)-2-oxoacetic acid

清らかである:99%

はかる:1g

価格 ($):487.0